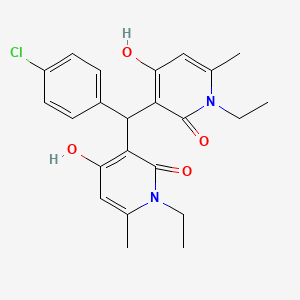

3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4/c1-5-25-13(3)11-17(27)20(22(25)29)19(15-7-9-16(24)10-8-15)21-18(28)12-14(4)26(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIITMQIDHQDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then further modified to introduce the second pyridin-2(1H)-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: : The pyridin-2(1H)-one rings can be reduced to form pyridine derivatives.

Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Production of pyridine derivatives.

Substitution: : Introduction of different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi.

Medicine

Research has indicated that this compound may have therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxy and ethyl groups allows for hydrogen bonding and hydrophobic interactions, respectively, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biscoumarin Derivatives

Biscoumarins share a bis-heterocyclic framework but replace pyridinone with coumarin units. Key comparisons include:

Key Findings :

- In contrast, nitro or trifluoromethyl groups in biscoumarins (e.g., ) may alter electronic properties, affecting reactivity and target binding.

- Biological Activity: The bis-coumarin analog with 4-chlorophenyl exhibits anti-proliferative effects in non-small cell lung cancer cells, likely via apoptosis induction . Similar mechanisms are plausible for the pyridinone-based target compound but require validation.

- Synthesis Efficiency: Biscoumarins synthesized via microwave methods achieve higher yields (>60%) and shorter reaction times (1.5 hours) compared to classical heating (50–93 hours) . The pyridinone derivative’s synthesis, using l-proline catalysis, is noted for eco-friendliness but lacks detailed yield data .

Thiouracil Derivatives

Thiouracil-based analogs, such as 5,5′-((4-Chlorophenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), share a bis-heterocyclic scaffold but differ in core structure and functional groups:

| Property | Target Compound (Pyridinone) | Thiouracil Derivative (5c) |

|---|---|---|

| Core Heterocycle | Pyridinone | Thiouracil |

| Key Functional Groups | Hydroxy, Chlorophenyl | Amino, Thioxo, Chlorophenyl |

| Biological Target (Inferred) | Metal chelation, enzymes | HDAC inhibition |

| Synthesis Method | Multi-component reaction | Condensation reaction |

Key Insights :

- Functional Group Influence: The hydroxy group in pyridinones may facilitate hydrogen bonding with biological targets, whereas thiouracil’s thioxo and amino groups could enhance interactions with zinc-dependent enzymes like HDACs .

- Biological Specificity: Thiouracil derivatives target epigenetic regulators (HDACs), while biscoumarins and pyridinones are more associated with apoptosis or metal chelation .

Pyridinone Derivatives with Varied Substituents

highlights 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives synthesized via l-proline catalysis. Compared to the target compound:

Biological Activity

The compound 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a bis-pyridinone scaffold with a chlorophenyl moiety, which is significant for its biological properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of pyridine and pyrazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazole | 0.025 | Staphylococcus aureus |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.0039 | Escherichia coli |

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented. For example, certain pyrazole derivatives have demonstrated significant activity against pathogenic fungi, with some exhibiting IC50 values indicating effective inhibition . The compound may share these antifungal properties due to its structural similarities.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Fungal Strain |

|---|---|---|

| Pyrazole derivative | 32 | Candida albicans |

| 3-(4-chlorophenyl)-4-substituted pyrazole | 64 | Aspergillus niger |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has shown that compounds with a similar core structure can inhibit cancer cell proliferation effectively. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, with IC50 values as low as 0.95 nM against specific lung cancer cell lines .

Table 3: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Ethyl 4-(4-chlorophenoxy)-2-hydroxypropyl | 0.95 | NCI-H460 |

| 1-arylmethyl-3-aryl-1H-pyrazole | 49.85 | A549 |

The biological activities of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the chlorophenyl group may enhance the compound's ability to interact with bacterial and fungal enzymes.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of a series of chlorinated pyridine derivatives against multidrug-resistant E. coli, showing promising results that support further exploration into similar compounds.

- Antifungal Clinical Trials : Trials involving pyrazole derivatives indicated significant antifungal activity against Candida species, suggesting that modifications in structure could enhance efficacy.

- Cancer Research Findings : Investigations into the cytotoxic effects of pyridinone derivatives revealed a marked reduction in tumor size in animal models when treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.